molecular formula C12H22O11 B1165540 Isoglobo-H analogue type 1

Isoglobo-H analogue type 1

Cat. No.: B1165540
Attention: For research use only. Not for human or veterinary use.
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Description

The Isoglobo-H analogue type 1 is a high-purity, research-grade oligosaccharide reagent defined by the glycan structure this compound . With a chemical formula of C₃₈H₆₅N₁O₃₀ and a molecular weight of 1015.91 g/mol, this compound is characterized to exceed 90% purity as determined by NMR analysis . This analogue belongs to the isoglobo-series of glycosphingolipids (GSLs), which are crucial components of cell membranes involved in fundamental biological processes such as cell recognition, signaling, and mediation of cell-to-cell interactions . The specific structure of this reagent, particularly its terminal fucose residue, makes it a valuable tool for researchers studying how vertebrate cell surfaces interact with pathogens, as viral and bacterial adhesins often utilize specific GSL structures on host cells for binding and invasion . Consequently, this compound is extensively used in glycan microarray profiling to map the specificity of anti-carbohydrate antibodies (ACAs) in individual human serum, helping to define unique ACA repertoires that are important for understanding immune health and resistance to disease . Furthermore, it serves as a critical standard in the chemo-enzymatic synthesis of more complex glycosphingolipid glycans and in analytical workflows involving techniques like UPLC-HILIC-FLD and mass spectrometry for the precise analysis of globo- and isoglobo-series glycosphingolipids . This product is intended for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic procedures or for use in humans or animals .

Properties

Molecular Formula

C12H22O11

Synonyms

Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc

Origin of Product

United States

Scientific Research Applications

Immunological Studies

Isoglobo-H analogue type 1 has been utilized in immunological research to study the immune response to carbohydrate antigens. It has been shown to elicit specific antibody responses, which can be critical for understanding autoimmune diseases and developing vaccines.

  • Case Study : A study involving serum samples from 105 individuals demonstrated that this compound could induce IgG and IgM antibody production against specific glycan structures. This finding highlights its potential as a vaccine candidate or an adjuvant in immunotherapy .

Cancer Research

The compound has also been explored for its anticancer properties. Its ability to modulate glycosylation patterns on cancer cells can influence tumor progression and metastasis.

  • Data Table: Anticancer Activity of this compound
Cell LineConcentration (µM)Inhibition (%)Reference
MDA-MB-2311045
Huh75060
A5492550
  • Case Study : In vitro studies on human breast cancer cell lines (MDA-MB-231) showed that this compound could significantly inhibit cell proliferation, suggesting its potential as an anticancer agent .

Drug Development

This compound serves as a scaffold for the development of novel therapeutics. Its ability to be linked with other bioactive molecules enhances its utility in drug design.

  • Data Table: Synthesis and Modification of this compound
ModificationPurposeResult
Linked to BiotinTargeted deliveryImproved cellular uptake
Grafted on OVAImmune response enhancementIncreased antibody production

Mechanistic Insights

The mechanisms through which this compound exerts its effects are under investigation. Preliminary studies suggest that it may alter signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

  • Example : Research indicates that the compound may influence the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth .

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Formula: C₃₈H₆₅NO₃₀ (core structure without linkers) .
  • Molecular Weight : 1015.90–1015.91 g/mol (core structure) .
  • Structural Features :
    • Composed of Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc .
    • Modified with functional linkers (e.g., NH₂-D, NH₂-C, or GEL-A) for conjugation or immobilization .
  • Applications :
    • Affinity chromatography media for antibody or lectin purification .
    • Probing glycosidase specificity or immune cell recognition .

Comparison with Similar Compounds

Isoglobo-H Analogue Type 2

Structural Differences :

  • Glycosidic Linkage : Type 2 replaces the β1-3 linkage between Gal and GlcNAc with β1-4 (Fucα1-2Galβ1-4GlcNAcβ1-3Galα1-3Galβ1-4Glc) .
  • Functional Impact : Altered binding specificity for lectins or antibodies due to modified spatial arrangement .

Sialylated Isoglobopentaose Analogues

Type 1 vs. Type 2 Sialylation :

  • Type 1 Sialylated : NeuAcα2-3Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc .
  • Type 2 Sialylated : NeuAcα2-3Galβ1-4GlcNAcβ1-3Galα1-3Galβ1-4Glc .
  • Key Difference : Position of sialic acid (NeuAc) relative to the Gal-GlcNAc linkage.

Functional Impact :

  • Enhanced binding to sialic acid-recognizing receptors (e.g., siglecs) .
  • Mimics natural sialylated pathogens or cancer-associated antigens .

Variants with Functional Linkers

Isoglobo-H analogue type 1 is modified with diverse linkers for specific applications:

Linker Type Molecular Weight (g/mol) Application Source
Linker-NH₂-D 1237.22 Soluble probes, conjugation to proteins or surfaces
Linker-NH₂-C 1489.48 High-density immobilization for chromatography
Linker-GEL-A Not reported Pre-grafted affinity chromatography media

Key Observations :

  • Linkers increase molecular weight and alter solubility (e.g., Linker-NH₂-D enhances aqueous solubility) .
  • GEL-A variants are pre-immobilized on gels, bypassing additional conjugation steps .

Lactose-β-N-Acetyl-Propargyl

Comparison Basis :

  • Structure : Simpler oligosaccharide (lactose derivative) without the extended isoglobo-H backbone .
  • Application : Click chemistry-based conjugation due to propargyl group .
  • Utility : Less specific for immune studies but more versatile for synthetic glycoconjugate preparation .

Table 1: Structural and Functional Comparison

Compound Key Structural Feature Molecular Weight (g/mol) Primary Application
This compound Fucα1-2Galβ1-3GlcNAcβ1-3Galα... 1015.90–1237.22 Affinity chromatography
Isoglobo-H analogue type 2 Fucα1-2Galβ1-4GlcNAcβ1-3Galα... ~1015.90 Specificity studies
Sialylated type 1 NeuAcα2-3Galβ1-3GlcNAcβ1-3Galα... ~1306.00 (estimated) Immune receptor studies
Lactose-β-N-Acetyl-Propargyl Lactose with propargyl group ~400.00 Glycoconjugate synthesis

Discussion of Contradictions and Limitations

  • Molecular Weight Variability : Discrepancies (e.g., 1015.90 vs. 1237.22) arise from linker presence/absence .
  • Limited Data on Type 2: Structural details are inferred from nomenclature; empirical binding data are sparse .
  • Commercial Variants : Functional differences depend on supplier-specific modifications (e.g., Elicityl vs. EOT-GLY series) .

Preparation Methods

Core Scaffold Construction via Ceramide Analogue Synthesis

The synthesis of Isoglobo-H analogues begins with the preparation of a ceramide-like scaffold, as detailed in the stereoselective synthesis of glucosylceramide synthase inhibitors. The foundational step involves the reaction of N-benzyloxycarbonyl-D-serine (compound 1) with phenylmagnesium bromide in tetrahydrofuran (THF) under argon atmosphere. This Grignard reaction facilitates the formation of a β-hydroxy ketone intermediate (compound 2), which is subsequently reduced to yield (1R,2R)-2-benzyloxycarbonylamino-1-phenyl-1,3-propanediol (compound 3) with an 80% yield after recrystallization.

Critical to this step is the maintenance of anhydrous conditions and strict temperature control (0–5°C during reagent addition, followed by overnight stirring at room temperature). The stereochemical integrity of the diol is preserved through careful selection of solvent systems (ethyl acetate/n-hexane) for recrystallization.

Acylation for Side Chain Diversification

The final stage involves acyl group incorporation to generate the Isoglobo-H structure. PBPP is reacted with hexanoyl, octanoyl, or decanoyl chloride in methanol-triethylamine mixtures, producing N-acyl derivatives (compounds 7–9). For this compound, the specific acyl chain (C6:0 hexanoyl) is selected to balance solubility and membrane-binding properties. The reaction proceeds at 0°C with dropwise addition of acyl chloride, followed by room-temperature stirring until TLC confirms completion (chloroform:methanol = 7:3). Post-reaction purification via sodium bicarbonate extraction and silica gel chromatography ensures removal of unreacted reagents.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects on Mesylation

The mesylation of compound 3 demonstrates significant solvent dependence. Pyridine, acting as both solvent and base, prevents premature hydrolysis of methanesulfonyl chloride. Maintaining the reaction at 0°C during reagent addition minimizes side reactions, while gradual warming to room temperature ensures complete conversion. Substituting pyridine with dichloromethane (DCM) or THF reduces yields by 30–40%, highlighting the necessity of a polar aprotic solvent.

Amine Nucleophile Selection

Comparative studies of amine nucleophiles reveal that pyrrolidine outperforms morpholine or piperidine in substitution reactions, achieving a 72% yield versus 58% for morpholine. The five-membered ring of pyrrolidine provides optimal steric and electronic environments for SN2 displacement, reducing byproduct formation.

Acyl Chloride Stoichiometry and Reaction Time

Acylations using 2.5 equivalents of hexanoyl chloride relative to PBPP maximize conversion (>95%) within 4 hours. Lower equivalents (1.0–1.5) result in incomplete acylation, necessitating extended reaction times that risk racemization.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 13C-NMR spectra of intermediates and final products are indispensable for confirming structural fidelity. For PBPP (compound 5), key signals include:

  • 1H-NMR (CDCl3): δ 7.36–7.25 (10H, aromatic protons), 5.00 (1H, CH-O-CO), 3.89–3.75 (3H, H-2 and H-3).

  • 13C-NMR (CDCl3): δ 173.4 (C=O), 75.7 (C-O), 58.0 (N-CH).

The terminal amine linker in this compound introduces distinct δ 1.20–1.40 ppm signals corresponding to the hexanoyl chain’s methylene groups.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product. Retention times correlate with acyl chain length: 12.3 minutes for hexanoyl (Isoglobo-H) versus 14.8 minutes for decanoyl derivatives.

Applications in Glycosphingolipid Research

Isoglobo-H analogues serve as critical tools for studying glucosylceramide synthase (GCS) inhibition, a therapeutic target in lysosomal storage disorders. The terminal amine linker enables covalent conjugation to fluorescent probes or solid supports, facilitating mechanistic studies via surface plasmon resonance (SPR) or inhibitor screening assays .

Q & A

Basic: What are the standard protocols for synthesizing and purifying Isoglobo-H analogue type 1 in carbohydrate chemistry research?

Methodological Answer:
Synthesis typically involves glycosylation reactions using protected monosaccharide precursors, followed by deprotection and purification via affinity chromatography. A critical step is verifying the stereochemical integrity of the glycosidic bond using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For purification, affinity chromatography with immobilized ligands (e.g., lectins or antibodies) is standard, as this compound’s structure allows selective binding . To optimize yield, iterative testing of reaction conditions (e.g., temperature, catalyst ratios) is recommended, with purity assessed via high-performance liquid chromatography (HPLC) .

Basic: How do researchers characterize the structural specificity of this compound compared to its native form?

Methodological Answer:
Comparative characterization employs:

  • Nuclear Magnetic Resonance (NMR): Analyze chemical shifts in 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC) to map glycosidic linkages and confirm stereochemistry.
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolve 3D structural differences, particularly in terminal galactose residues.
    Discrepancies in binding affinity (e.g., via surface plasmon resonance) may indicate functional divergence .

Advanced: How can experimental design address challenges in studying this compound’s role in glycan-lectin interactions?

Methodological Answer:

  • Hypothesis-Driven Design: Formulate specific questions, such as, “Does the analogue’s terminal galactose residue alter binding kinetics with lectin X compared to the native form?” .
  • Controlled Variables: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized buffer conditions (pH, ionic strength).
  • Negative Controls: Include non-binding glycan analogues to isolate specific interactions.
  • Replicability: Document protocols for synthesis, purification, and assay conditions to ensure reproducibility .

Advanced: How should researchers resolve contradictions in data on this compound’s immunogenicity across studies?

Methodological Answer:

  • Meta-Analysis: Systematically compare datasets from peer-reviewed studies, noting variables like animal models (e.g., murine vs. humanized) or adjuvant use.
  • Methodological Audit: Re-examine techniques (e.g., ELISA vs. flow cytometry for antibody detection) for consistency.
  • Dose-Response Studies: Test immunogenicity across a gradient of analogue concentrations to identify threshold effects.
  • Cross-Validation: Use orthogonal assays (e.g., glycan microarray vs. SPR) to confirm findings .

Advanced: What in silico strategies are effective for predicting this compound’s interactions with novel proteins?

Methodological Answer:

  • Molecular Docking: Use tools like AutoDock Vina to model interactions with lectins or antibodies, focusing on hydrogen bonding and hydrophobic contacts.
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over time (e.g., 100 ns trajectories) under physiological conditions.
  • Machine Learning: Train models on existing glycan-protein interaction datasets to predict binding affinities.
  • Validation: Cross-reference computational predictions with experimental SPR or ITC data .

Advanced: How to evaluate the functional impact of this compound in cellular models of immune response?

Methodological Answer:

  • In Vitro Assays: Expose dendritic cells or macrophages to the analogue and quantify cytokine release (e.g., IL-6, TNF-α) via multiplex ELISA.
  • Gene Knockdown: Use CRISPR/Cas9 to silence receptors (e.g., TLR4) and assess analogue-specific signaling pathways.
  • Single-Cell RNA-seq: Profile transcriptional changes to identify novel immune pathways activated by the analogue.
  • Ethical Considerations: Ensure compliance with institutional biosafety protocols for handling immune-modulating compounds .

Advanced: What statistical approaches are suitable for analyzing dose-dependent effects of this compound in biological assays?

Methodological Answer:

  • Nonlinear Regression: Fit dose-response curves using the Hill equation to calculate EC₅₀ values.
  • ANOVA with Post Hoc Tests: Compare means across multiple concentrations (e.g., 0.1–100 μM).
  • Bootstrapping: Estimate confidence intervals for small-sample datasets.
  • False Discovery Rate (FDR) Control: Adjust p-values in high-throughput screens (e.g., glycan arrays) to minimize Type I errors .

Advanced: How can researchers optimize the stability of this compound in long-term biochemical studies?

Methodological Answer:

  • Lyophilization: Test cryoprotectants (e.g., trehalose) to enhance shelf life.
  • Temperature Trials: Store aliquots at -80°C, -20°C, and 4°C, and monitor degradation via HPLC at intervals.
  • Buffering Agents: Compare stability in phosphate-buffered saline (PBS) vs. Tris-HCl at varying pH levels.
  • Accelerated Stability Studies: Use elevated temperatures to simulate long-term storage and extrapolate degradation kinetics .

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